molecular formula C10H12N2 B13641616 Spiro[cyclopropane-1,3'-indolin]-5'-amine

Spiro[cyclopropane-1,3'-indolin]-5'-amine

Cat. No.: B13641616
M. Wt: 160.22 g/mol
InChI Key: BDZBFYGMRQBVKA-UHFFFAOYSA-N
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Description

Spiro[cyclopropane-1,3’-indolin]-5’-amine is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[cyclopropane-1,3’-indolin]-5’-amine typically involves the cyclopropanation of indoline derivatives. One common method is the reaction of indoline with diazo compounds in the presence of a catalyst, such as rhodium or copper, to form the spirocyclic structure . Another approach involves the use of cyclopropyl carbenes generated in situ from diazo precursors .

Industrial Production Methods

Industrial production of spiro[cyclopropane-1,3’-indolin]-5’-amine may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient cyclopropanation .

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopropane-1,3’-indolin]-5’-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of spiro[cyclopropane-1,3’-indolin]-5’-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopropane-1,3’-indolin]-5’-amine is unique due to its specific fusion of a cyclopropane ring to an indoline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

spiro[1,2-dihydroindole-3,1'-cyclopropane]-5-amine

InChI

InChI=1S/C10H12N2/c11-7-1-2-9-8(5-7)10(3-4-10)6-12-9/h1-2,5,12H,3-4,6,11H2

InChI Key

BDZBFYGMRQBVKA-UHFFFAOYSA-N

Canonical SMILES

C1CC12CNC3=C2C=C(C=C3)N

Origin of Product

United States

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